molecular formula C15H16N2O B1664298 (E)-3-(2-(6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone O-methyl oxime CAS No. 924298-51-1

(E)-3-(2-(6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone O-methyl oxime

Cat. No. B1664298
M. Wt: 240.3 g/mol
InChI Key: CNNZLFXCUQLKOB-BMRADRMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-(6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone O-methyl oxime, also known as E-3-MEO, is a compound that has been studied extensively for its potential applications in scientific research. It is a derivative of the cyclohexenone family, and has been found to possess a wide range of biological activities. This compound has been used in a variety of in vivo and in vitro studies to investigate its mechanism of action and its biochemical and physiological effects.

Scientific Research Applications

PET Imaging Agent for mGluR5

(E)-3-(2-(6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone O-methyl oxime has been explored as a PET imaging agent, particularly for the metabotropic glutamate receptor subtype 5 (mGluR5). For instance, [(11)C]ABP688, a derivative of this compound, has shown promising results in imaging mGluR5 in the brain, with applications in studying various neuropsychiatric disorders (Ametamey et al., 2006).

Neuroimaging in Non-Human Primates

Another study utilized this compound in non-human primate models to evaluate the reproducibility of PET imaging and its sensitivity to pharmacological challenges. This study focused on understanding the brain's glutamate system, which is crucial for various neurological functions (Miyake et al., 2010).

Radioligand Development

In radioligand development, derivatives of (E)-3-(2-(6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone O-methyl oxime have been synthesized and evaluated. For example, [18F]-(E)-FPECMO, a novel derivative, has been characterized for its potential in PET imaging of mGluR5. This research contributes to the development of new radiotracers for brain imaging (Lucatelli et al., 2009).

Structural Activity Relationships

Research on structural-activity relationships of fluorinated derivatives of this compound led to the discovery of high-affinity analogues for mGluR5 imaging. This work is critical in optimizing and developing effective PET tracers (Baumann et al., 2010).

Automated Radiosynthesis for Clinical Use

Advancements have been made in the automated radiosynthesis of derivatives like [18 F]-(E)-PSS232, facilitating its use in clinical settings for brain PET imaging. This streamlines the production process, making it more accessible for research and diagnostic purposes (Park et al., 2018).

properties

IUPAC Name

(E)-N-methoxy-3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-18-2/h3,5,7,11H,4,6,8H2,1-2H3/b17-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNZLFXCUQLKOB-BMRADRMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C#CC2=CC(=NOC)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)C#CC2=C/C(=N/OC)/CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-(6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone O-methyl oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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